N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-7-15-16-12(20-7)19-6-11(17)14-9-5-8(13)3-4-10(9)18-2/h3-5H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUIQMAMPMLMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 5-methyl-1,3,4-thiadiazole-2-thiol.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The thiadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The biological and physicochemical profiles of thiadiazole-based acetamides are highly sensitive to aryl substituents. Key comparisons include:
- Electron-withdrawing groups (e.g., Cl, Br) enhance metabolic stability but may reduce solubility.
- Methoxy groups (e.g., 2-OCH₃) contribute to π-π stacking and may reduce cytotoxicity relative to unsubstituted aryl groups .
Heterocyclic Core Modifications
Replacing the 1,3,4-thiadiazole ring with other heterocycles alters bioactivity:
- 1,3,4-Oxadiazole analogs : Compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide exhibit similar anticholinesterase activity but lower thermal stability (melting points ~135–160°C vs. >200°C for thiadiazoles) due to reduced sulfur content .
- Benzoxazole hybrids : Derivatives such as 2-(benzo[d]oxazol-2-ylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5p) show enhanced neuroprotective effects but require complex synthetic routes (yields 56–62%) compared to the target compound’s simpler structure .
Physicochemical and Spectral Properties
- Solubility : The methoxy group in the target compound enhances aqueous solubility compared to purely halogenated analogs (e.g., 3-chlorophenyl derivative ).
- Spectral Data : Key IR stretches (e.g., C=O at ~1708 cm⁻¹, N-H at ~3147 cm⁻¹) and NMR shifts (e.g., acetamide -CH₂- at δ 3.86 ppm) align with those of structurally related thiadiazoles .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. The compound integrates a thiadiazole moiety, known for its diverse pharmacological properties, with a chloro-methoxyphenyl group, enhancing its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features key functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiadiazole ring is known to exhibit anticancer properties through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the thiadiazole moiety possess significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative I | MCF-7 (Breast Cancer) | 0.28 | G2/M phase arrest |
| Thiadiazole Derivative II | HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that this compound could be effective against multiple cancer types due to its ability to modulate critical cellular pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values illustrate its effectiveness:
| Microorganism | MIC (µg/mL) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 32.6 | Ampicillin (MIC = 50) |
| Escherichia coli | 47.5 | Streptomycin (MIC = 30) |
These results indicate that the compound exhibits promising antibacterial activity comparable to standard antibiotics .
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells reported that the introduction of the thiadiazole ring significantly enhanced the cytotoxicity of the compound compared to non-thiadiazole analogs. The mechanism was linked to cell cycle arrest and apoptosis induction.
- Antibacterial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. Basic Analytical Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and thiadiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula C₁₃H₁₂ClN₃O₂S₂ .
Advanced Structural Resolution
X-ray crystallography resolves ambiguities in stereochemistry or crystallographic packing, particularly for conflicting NMR assignments. For example, the thiadiazole ring’s planarity and bond angles can be confirmed via single-crystal analysis .
What biological activity assays are most relevant for this compound?
Q. Basic Assay Design
- Enzyme Inhibition : Lipoxygenase (LOX) inhibition assays (e.g., spectrophotometric monitoring of linoleic acid oxidation at 234 nm) are standard for evaluating anti-inflammatory potential .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ≤256 µg/mL .
Advanced Mechanistic Studies
Molecular docking (AutoDock Vina) and MD simulations predict binding interactions with LOX or microbial targets. For instance, the thiadiazole sulfanyl group may coordinate with Fe³⁺ in LOX’s active site, while the chloro-methoxyphenyl moiety enhances hydrophobic binding .
How do structural modifications impact its bioactivity?
Q. Basic Structure-Activity Relationship (SAR)
- Thiadiazole vs. Triazole : Replacing the thiadiazole with a triazole reduces LOX inhibition by 40%, highlighting the importance of sulfur heteroatoms in enzyme interaction .
- Methoxy Substitution : Removing the methoxy group decreases antimicrobial activity (MIC increases from 32 µg/mL to >256 µg/mL) due to reduced membrane permeability .
Advanced SAR Strategies
Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring enhances anticancer activity (IC₅₀ ~12 µM against HeLa cells) by stabilizing charge-transfer interactions with DNA topoisomerases .
What are common challenges in interpreting contradictory biological data?
Basic Data Analysis
Contradictions in IC₅₀ values (e.g., LOX inhibition ranging from 10–50 µM) may arise from assay variability (e.g., substrate concentration, pH). Normalize data using positive controls (e.g., nordihydroguaiaretic acid for LOX) .
Advanced Resolution Methods
Meta-analysis of dose-response curves across multiple studies identifies outliers. For example, discrepancies in cytotoxicity data can be resolved via orthogonal assays (e.g., Annexin V/PI staining vs. MTT) to distinguish apoptosis from necrosis .
How can researchers optimize reaction conditions to minimize byproducts?
Q. Basic Troubleshooting
- Byproduct Identification : TLC (silica gel, ethyl acetate/hexane 3:7) detects unreacted starting materials or dimerization products.
- Purification : Column chromatography (silica gel, gradient elution) isolates the target compound from sulfoxide byproducts .
Advanced Process Control
Design of Experiments (DoE) models optimize parameters (e.g., pH, temperature) to suppress thioether oxidation. For instance, maintaining pH >8 with triethylamine reduces sulfoxide formation by 90% .
What are the key considerations for scaling up synthesis?
Q. Basic Scale-Up Strategies
- Solvent Selection : Replace dioxane with safer alternatives (e.g., acetonitrile) to improve scalability .
- Catalyst Efficiency : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
Advanced Process Chemistry
Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve yield consistency (±2%) by maintaining precise temperature and mixing conditions .
How does the compound’s reactivity influence its stability in biological assays?
Q. Basic Stability Profiling
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 h; LC-MS monitors degradation (e.g., hydrolysis of the acetamide bond at <5% degradation) .
- Photostability : UV-vis exposure (λ = 254 nm) for 6 h shows <10% decomposition, indicating suitability for in vitro assays .
Advanced Reactivity Predictions
DFT calculations (Gaussian 09) predict susceptibility to nucleophilic attack at the thioether sulfur, guiding derivatization strategies to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
